3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219967-58-4
VCID: VC2671678
InChI: InChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H
SMILES: C=CCCCOCCC1CCCNC1.Cl
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

CAS No.: 1219967-58-4

Cat. No.: VC2671678

Molecular Formula: C12H24ClNO

Molecular Weight: 233.78 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride - 1219967-58-4

Specification

CAS No. 1219967-58-4
Molecular Formula C12H24ClNO
Molecular Weight 233.78 g/mol
IUPAC Name 3-(2-pent-4-enoxyethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H
Standard InChI Key HROQHSXOBMGSSN-UHFFFAOYSA-N
SMILES C=CCCCOCCC1CCCNC1.Cl
Canonical SMILES C=CCCCOCCC1CCCNC1.Cl

Introduction

Chemical Identity and Structure

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring with a 2-(4-pentenyloxy)ethyl moiety at the 3-position. The compound exists as a hydrochloride salt, which typically improves solubility in aqueous solutions while maintaining chemical stability for experimental applications.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1219967-58-4
Molecular FormulaC₁₂H₂₄ClNO
Molecular Weight233.78 g/mol
IUPAC Name3-(2-pent-4-enoxyethyl)piperidine;hydrochloride
Standard InChIInChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H
Standard InChIKeyHROQHSXOBMGSSN-UHFFFAOYSA-N
SMILESC=CCCCOCCC1CCCNC1.Cl

Table 1: Chemical identification parameters of 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Structural Features

The compound comprises several key structural elements:

  • A piperidine heterocyclic ring with a nitrogen atom in the 1-position

  • A substitution at the 3-position of the piperidine ring

  • A 2-(4-pentenyloxy)ethyl side chain featuring a terminal alkene

  • A hydrochloride salt formed with the piperidine nitrogen

This structural configuration is particularly notable as the positioning of the substituent at the 3-position differentiates it from related compounds such as 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride and 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, which may exhibit different biological activities or chemical properties.

Physical and Chemical Properties

As with many piperidine hydrochloride derivatives, 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is expected to possess certain characteristic physical and chemical properties that influence its handling, storage, and potential applications.

Physical State and Solubility

While specific experimental data for this exact compound is limited in the available literature, based on structurally similar compounds, it is likely to exhibit the following properties:

  • Physical appearance: White to off-white crystalline solid

  • Solubility: Good solubility in water, methanol, and other polar solvents (typical of hydrochloride salts)

  • pH in solution: Slightly acidic (characteristic of amine hydrochlorides)

Synthesis and Preparation

Potential ApplicationBasis for Consideration
Neurological targetsPiperidine derivatives often interact with neurotransmitter systems
Enzyme inhibitionSimilar structures have demonstrated interactions with enzymes like acetylcholinesterase
Drug development intermediatesMay serve as a building block for more complex pharmaceutical compounds
Receptor modulatorsPotential interactions with various receptor systems

Table 2: Potential applications of 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride in pharmaceutical research

Structure-Activity Relationships

The position of substitution on the piperidine ring (3-position vs. 2-position or 4-position) can significantly affect biological activity and receptor binding profiles. Comparative studies between positional isomers such as 2-[2-(4-Pentenyloxy)ethyl]piperidine and 4-[2-(4-Pentenyloxy)ethyl]piperidine would be valuable for establishing structure-activity relationships for this class of compounds .

Research Context

Comparative Analysis with Isomers

A comparison between 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride and its positional isomers reveals interesting structural variations that may influence biological activity:

CompoundCAS NumberDistinguishing FeaturePotential Impact on Activity
3-[2-(4-Pentenyloxy)ethyl]piperidine HCl1219967-58-4Substitution at 3-positionModerate steric hindrance, flexible conformation
4-[2-(4-Pentenyloxy)ethyl]piperidine HCl1220028-68-1Substitution at 4-positionMaximum steric distance from nitrogen, rigid conformation
2-[2-(4-Pentenyloxy)ethyl]piperidine HCl1220036-63-4Substitution at 2-positionProximity to nitrogen, potential hydrogen bonding effects

Table 3: Comparison of positional isomers of [2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Future Research Directions

Several promising avenues for future research on 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride include:

Structure-Activity Relationship Studies

Comprehensive investigation comparing the biological activities of the 2-, 3-, and 4-substituted isomers would provide valuable insights into how positional substitution affects biological activity and binding properties.

Synthetic Methodology Development

Development of more efficient synthetic routes, potentially employing modern techniques such as flow chemistry or catalytic methods, could improve accessibility of this and related compounds for further research.

Biological Target Identification

Screening against various biological targets, particularly neuroreceptors and enzymes, could identify specific mechanisms of action and potential therapeutic applications.

Derivatization Studies

Modification of the terminal alkene or other structural features could generate libraries of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

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